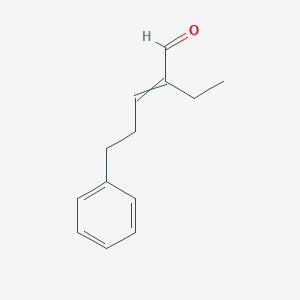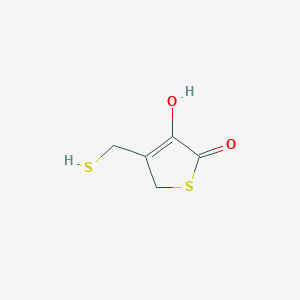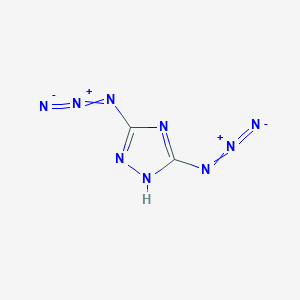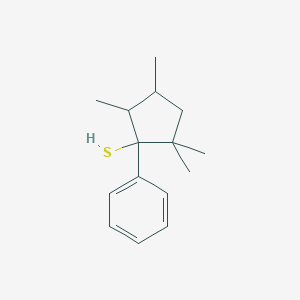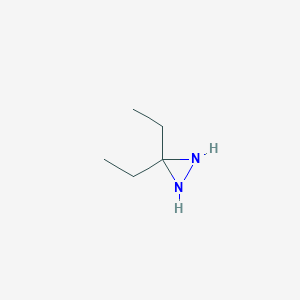
3,3-Diethyldiaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is a derivative of diaziridine, which is known for its weak nitrogen-nitrogen bond, low toxicity, and unique chemical properties . The structure of this compound consists of a diaziridine ring substituted with two ethyl groups at the 3-position, making it a valuable intermediate in organic synthesis and various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyldiaziridine typically involves the reaction of ethylamine with a suitable diaziridine precursor under controlled conditions. One common method includes the cyclization of ethylhydrazine with ethyl chloroformate, followed by the removal of protective groups to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions: 3,3-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines, which are useful in photoaffinity labeling.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazine derivatives
Substitution: Substituted diaziridines
科学的研究の応用
3,3-Diethyldiaziridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,3-Diethyldiaziridine involves its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in chemical and biological research .
類似化合物との比較
1,2-Bis(2-acetamidoethyl)diaziridine: Similar in structure but with different substituents, leading to distinct chemical properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A more complex diaziridine derivative with unique structural features.
Uniqueness: 3,3-Diethyldiaziridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other diaziridine derivatives . Its ability to form diazirines and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
特性
CAS番号 |
52175-94-7 |
|---|---|
分子式 |
C5H12N2 |
分子量 |
100.16 g/mol |
IUPAC名 |
3,3-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-5(4-2)6-7-5/h6-7H,3-4H2,1-2H3 |
InChIキー |
GWTMMAZSNMYMKS-UHFFFAOYSA-N |
正規SMILES |
CCC1(NN1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


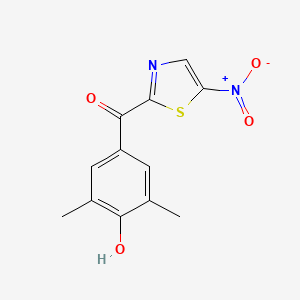
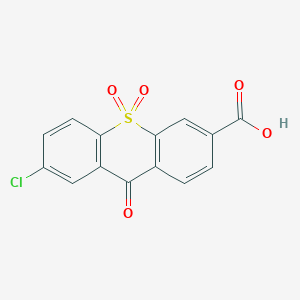
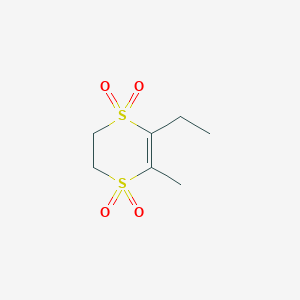
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

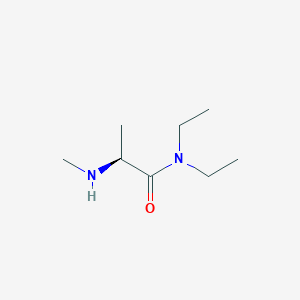
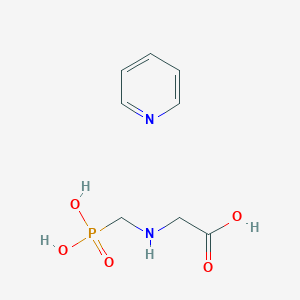
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
